molecular formula C17H14N8O B10778420 Bis(5-amidino-2-benzimidazolyl)methanone

Bis(5-amidino-2-benzimidazolyl)methanone

Cat. No.: B10778420
M. Wt: 346.3 g/mol
InChI Key: VVVXDHROXQUONB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-Amidino-2-Benzimidazolyl)Methanone typically involves the nucleophilic substitution of benzimidazole derivatives. One common method includes the reaction of 2,6-bis(1H-benzimidazole-2-yl)pyridine with benzyl bromide or benzyl chloride in the presence of potassium hydroxide in dimethyl sulfoxide solvent at elevated temperatures .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Bis(5-Amidino-2-Benzimidazolyl)Methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions typically result in substituted benzimidazole compounds .

Properties

Molecular Formula

C17H14N8O

Molecular Weight

346.3 g/mol

IUPAC Name

2-(6-carbamimidoyl-1H-benzimidazole-2-carbonyl)-3H-benzimidazole-5-carboximidamide

InChI

InChI=1S/C17H14N8O/c18-14(19)7-1-3-9-11(5-7)24-16(22-9)13(26)17-23-10-4-2-8(15(20)21)6-12(10)25-17/h1-6H,(H3,18,19)(H3,20,21)(H,22,24)(H,23,25)

InChI Key

VVVXDHROXQUONB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)C(=O)C3=NC4=C(N3)C=C(C=C4)C(=N)N

Origin of Product

United States

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